1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea
Description
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(2-methylpyrrolidin-2-yl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13-9(14)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H2,11,13,14) |
InChI Key |
NPZYSGJSZVCJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NCC1(CCCN1)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of 2-Methylpyrroline
A widely adopted method involves catalytic hydrogenation of 2-methylpyrroline in the presence of a platinum-based catalyst, such as platinum (IV) oxide or 5% platinum on carbon (Pt-C). The reaction is carried out in a mixed alcohol solvent system, typically ethanol and methanol in a ratio of about 2:1 to 3:1 (v/v). This process yields the chiral 2-methylpyrrolidine as a free base or as its tartrate salt with high enantiomeric excess (>99% optical purity).
- The hydrogenation is performed under mild conditions and results in a homogeneous solution.
- Subsequent addition of L- or D-tartaric acid to the reaction mixture allows crystallization of the corresponding (R)- or (S)-2-methylpyrrolidine tartrate salt.
- The tartrate salt can be recrystallized from alcohol solvents to enhance purity.
- The free base can be regenerated from the tartrate salt using ion-exchange resins or base treatment.
This method is notable for its simplicity, scalability, and cost-effectiveness, as it avoids isolation of the free amine prior to salt formation, reducing waste and processing steps.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrogenation | 2-methylpyrroline, Pt(IV) oxide or 5% Pt-C, EtOH/MeOH (2:1-3:1) | (R)- or (S)-2-methylpyrrolidine (free base) |
| Salt formation | Addition of L- or D-tartaric acid, crystallization | (R)- or (S)-2-methylpyrrolidine tartrate salt |
| Recrystallization | Alcohol solvents (e.g., ethanol) | Enhanced purity tartrate salt |
| Free base regeneration | Ion-exchange resin or base treatment | Pure (R)- or (S)-2-methylpyrrolidine |
Functionalization to 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea
Following the preparation of the chiral 2-methylpyrrolidine, the next critical step is the formation of the urea moiety with an isopropyl substituent.
Urea Formation via Isocyanate or Carbamoyl Chloride Intermediates
The urea group can be introduced by reacting the 2-methylpyrrolidine derivative with an appropriate isocyanate or carbamoyl chloride bearing the isopropyl group.
- The 2-methylpyrrolidine amine acts as a nucleophile attacking the electrophilic carbon of the isocyanate or carbamoyl chloride.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).
- The reaction is generally conducted under a nitrogen atmosphere at temperatures ranging from ambient to 100–160 °C.
- After reaction completion, the mixture is subjected to aqueous workup including washes with brine (e.g., 25% NaCl solution) to remove inorganic impurities.
- The organic phase is dried and concentrated to yield the urea product.
This approach is supported by analogous synthetic procedures reported for related pyrrolidine-urea derivatives, emphasizing the importance of solvent choice and reaction atmosphere to ensure high purity and yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic substitution | (R)-2-methylpyrrolidine, isopropyl isocyanate or carbamoyl chloride, DMF, N2 atmosphere, 100–160 °C, 10–48 h | Formation of this compound |
| Workup | Aqueous brine wash, drying, concentration | Purified urea compound |
Process Optimization and Purification
Crystallization and Recrystallization
- Crystallization of intermediates and final products is crucial to achieve high purity.
- Recrystallization solvents include alcohols and mixtures thereof.
- Controlled cooling and heating cycles promote homogeneous dissolution and crystallization.
Impurity Control
- Use of high-purity catalysts and solvents minimizes side reactions.
- Avoidance of genotoxic impurities is achieved by selecting appropriate salt forms and reaction conditions.
- Thorough purification of intermediates prior to key transformations (e.g., Heck reactions in related compounds) ensures product quality.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Notes/Advantages |
|---|---|---|
| (R)-2-Methylpyrrolidine synthesis | Hydrogenation of 2-methylpyrroline, Pt catalyst, EtOH/MeOH | High yield (83%), >99% optical purity, scalable |
| Tartrate salt formation | L- or D-tartaric acid, crystallization | Simplifies isolation, enhances purity |
| Urea formation | Reaction with isopropyl isocyanate/carbamoyl chloride, DMF, N2, 100–160 °C | Efficient urea installation, high purity |
| Purification | Crystallization, recrystallization, aqueous workup | Removes impurities, ensures stability |
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ureas, focusing on substituent effects, synthesis methods, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Polarity : Hydroxypyrrolidine derivatives () exhibit higher polarity (logP ~1.2 estimated) compared to the target compound’s methylpyrrolidine analog (logP ~2.1 predicted), impacting membrane permeability .
- Aromatic Interactions : Methoxyphenyl () and benzofuran () groups enhance lipophilicity, favoring hydrophobic binding pockets .
Biological Activity
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea, with CAS number 1601742-73-7, is a compound that has recently garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol. The structure features a urea moiety linked to a 2-methylpyrrolidine group, which is significant for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing synaptic transmission.
Biological Activities
- Antidiabetic Effects : Preliminary studies suggest that this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the modulation of cytokine production and immune response.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Enhanced insulin sensitivity | |
| Neuroprotective | Reduced oxidative stress in neurons | |
| Anti-inflammatory | Decreased cytokine levels |
Study on Antidiabetic Activity
A study conducted on diabetic rat models demonstrated that administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced GLUT4 translocation and increased glycogen synthesis in liver tissues.
Neuroprotective Effects
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and maintained mitochondrial integrity. These findings suggest a protective role against neurodegeneration.
Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties indicated that the compound could inhibit the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
